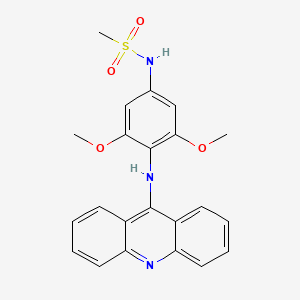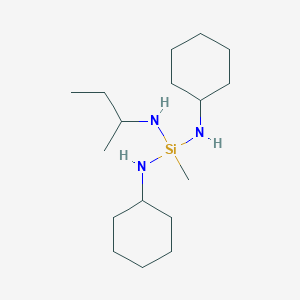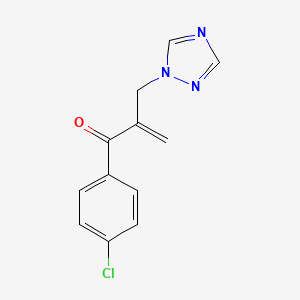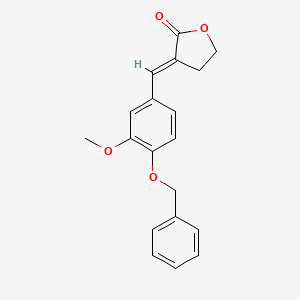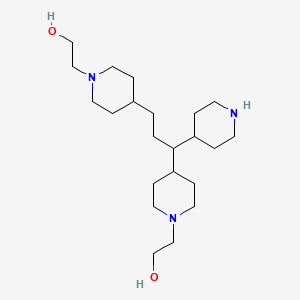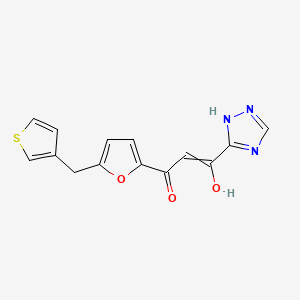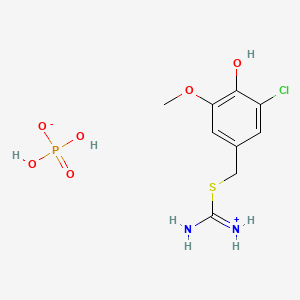
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate is a chemical compound with the molecular formula C9H14ClN2O6PS and a molecular weight of 344.71 g/mol. It is characterized by the presence of a chlorinated benzyl group, a hydroxy group, a methoxy group, and an isothiouronium group, all attached to a phosphate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate typically involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzyl chloride with thiourea in the presence of a suitable base, followed by phosphorylation with phosphoric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isothiouronium group can be reduced to form thiourea derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
科学研究应用
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The isothiouronium group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated benzyl group may also contribute to its biological activity by interacting with cellular membranes and disrupting their function.
相似化合物的比较
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate can be compared with other similar compounds, such as:
2-(3-Chloro-4-hydroxybenzyl)isothiouronium dihydrogen phosphate: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Chloro-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-(4-Hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the chlorine atom, which may alter its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
85422-96-4 |
|---|---|
分子式 |
C9H14ClN2O6PS |
分子量 |
344.71 g/mol |
IUPAC 名称 |
[amino-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylsulfanyl]methylidene]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C9H11ClN2O2S.H3O4P/c1-14-7-3-5(4-15-9(11)12)2-6(10)8(7)13;1-5(2,3)4/h2-3,13H,4H2,1H3,(H3,11,12);(H3,1,2,3,4) |
InChI 键 |
AWXDPELYNAZMCA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)CSC(=[NH2+])N)Cl)O.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



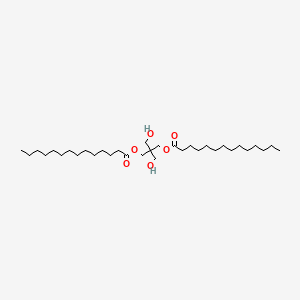
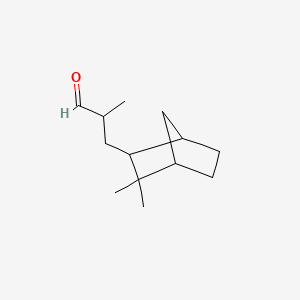
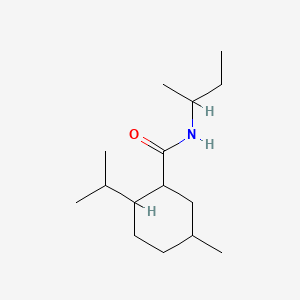
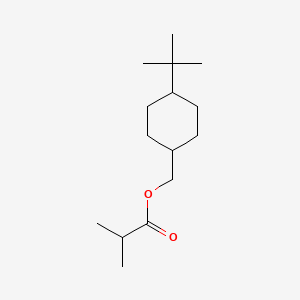
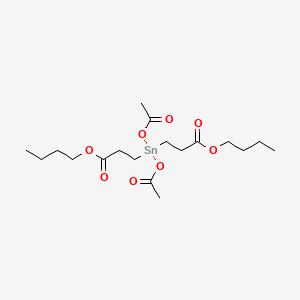
![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
